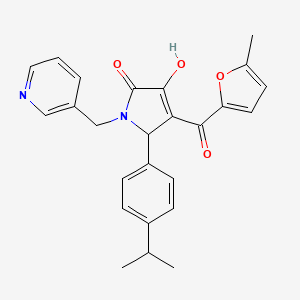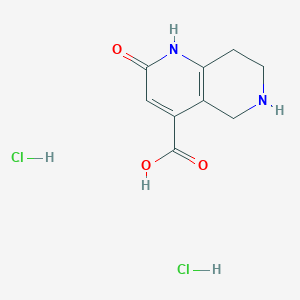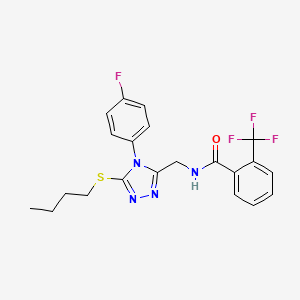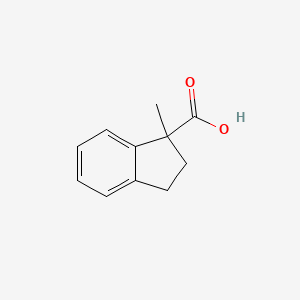
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been synthesized using various methods and has shown promising results in various research applications.
Scientific Research Applications
Supramolecular Chemistry Applications
Quinoline urea derivatives have been synthesized and structurally characterized, exploring their behavior as gelators in the formation of silver(I) complexes. These studies highlight the compound's potential in creating novel supramolecular structures, useful in materials science and nanotechnology (Braga et al., 2013).
Synthesis Methodologies
Research has shown that derivatives involving ureidoalkylation reactions can lead to the formation of tetrahydroquinazoline derivatives, showcasing the compound's utility in organic synthesis and chemical transformations (Pandey et al., 2008). Moreover, microwave-promoted synthesis methods for dihydroquinazolines demonstrate the compound's role in facilitating efficient and environmentally friendly chemical processes (Sarma & Prajapati, 2011).
Biological Activity Research
Novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues have been synthesized and evaluated for their antibacterial activities, indicating the compound's potential applications in drug discovery and pharmaceutical research (Dhokale et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate, followed by the addition of an aldehyde to form the imine intermediate. The imine intermediate is then reduced to the corresponding amine, which is then reacted with phosgene to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "p-tolyl isocyanate", "aldehyde", "phosgene" ], "Reaction": [ "Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with p-tolyl isocyanate to form the corresponding urea derivative", "Addition of an aldehyde to the urea derivative to form the imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with phosgene to form the final product" ] } | |
CAS RN |
941984-40-3 |
Product Name |
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea |
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.422 |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25) |
InChI Key |
CWAVKIGPVFSCRS-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)




![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)
